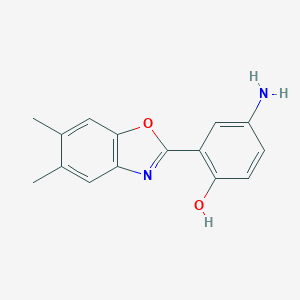

4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol, also known as 4-Amino-2-methylbenzoxazole (4-AMB), is a synthetic compound that is widely used in scientific research and has a wide range of applications. It is primarily used as an intermediate in the synthesis of various organic compounds, such as pharmaceuticals, polymers, and dyes. 4-AMB has also been studied for its potential as a therapeutic agent, with research showing it to have potential in the treatment of certain diseases, such as cancer and Alzheimer's disease.

Applications De Recherche Scientifique

Chemical Reactions and Synthesis

4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol is involved in chemical reactions such as the oxidative coupling of phenols with 4-aminoantipyrine to form pyrazolones. These reactions are significant in analytical chemistry for estimating the concentration of phenol in water supplies, showcasing the compound's utility in environmental monitoring and chemical synthesis. The reaction products, such as 2,3-dimethyl-4-[4-oxo-2,5-cyclohexadien-1-ylidene)amino]-1-phenyl-3-pyrazolin-5-one, exhibit distinct structural features, contributing to the compound's relevance in chemical research (Barton et al., 1987).

Optical Properties and Material Science

The compound is also central to studies on the synthesis and optical properties of antipyrine derivatives. These investigations reveal the amorphous nature of thin films made from related compounds, with research delving into their absorption and refraction properties. Such studies highlight the potential of 4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol derivatives in the development of new materials with specific optical characteristics, important for applications in photovoltaics, sensors, and other optoelectronic devices (El-Ghamaz et al., 2017).

Corrosion Inhibition

Research on bipyrazole derivatives, including those related to 4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol, demonstrates their potential as corrosion inhibitors. Theoretical studies using density functional theory (DFT) aim to elucidate the inhibition efficiencies and reactive sites of these compounds, suggesting their applicability in protecting metals from corrosion, which is crucial for extending the lifespan of industrial machinery and infrastructure (Wang et al., 2006).

Fluorescent Properties

The synthesis and photophysical characteristics of derivatives inspired by 4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol show exciting state intra-molecular proton transfer pathways, resulting in compounds with single absorption and dual emission characteristics. Such properties are vital for the development of new fluorescent markers and sensors in biological and chemical assays, indicating the compound's importance in the field of fluorescence and photonics research (Padalkar et al., 2011).

Propriétés

IUPAC Name |

4-amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-8-5-12-14(6-9(8)2)19-15(17-12)11-7-10(16)3-4-13(11)18/h3-7,18H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JONUVAAJQWPMGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzotriazol-1-yl)-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B387110.png)

![N-[1-{[2-(4-ethoxybenzylidene)hydrazino]carbonyl}-2-(4-propoxyphenyl)vinyl]benzamide](/img/structure/B387112.png)

![N-[3,5-bis(phenylsulfanyl)phenyl]-4-bromobenzamide](/img/structure/B387113.png)

![2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B387116.png)

![2-[(3-bromobenzyl)oxy]-N'-(2,4-dipropoxybenzylidene)benzohydrazide](/img/structure/B387117.png)

![N-(1-{[2-(1-{4-nitro-2-thienyl}ethylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadienyl)benzamide](/img/structure/B387118.png)

![N'-[5-nitro-2-(4-morpholinyl)benzylidene]-2-(2-methoxyanilino)acetohydrazide](/img/structure/B387119.png)

![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-N-(3-chloro-4-methoxybenzylidene)amine](/img/structure/B387120.png)

![N'-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-2-(2-methoxyanilino)acetohydrazide](/img/structure/B387124.png)

![8-[(2-phenoxyethyl)sulfanyl]-9H-purin-6-amine](/img/structure/B387127.png)

![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-bromophenoxy)acetohydrazide](/img/structure/B387129.png)